Tramadol

Description

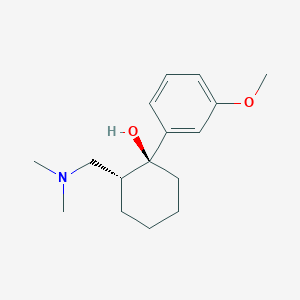

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858931, DTXSID401167150 | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |

| Record name | SID26663897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123154-38-1, 27203-92-5 | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123154-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27203-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027203925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-Tramadol free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123154381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramadol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-181 °C, 180 - 181 °C | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Stereochemical Nuances of Analgesia: A Technical Guide to the Roles of Tramadol Enantiomers

Abstract

Tramadol, a centrally acting analgesic, presents a unique pharmacological profile, deriving its efficacy from a complex interplay between its two enantiomers and its primary active metabolite. This in-depth technical guide dissects the distinct and synergistic roles of (+)-tramadol, (-)-tramadol, and O-desmethyltramadol (M1) in achieving analgesia. We will explore their differential affinities for opioid receptors and monoamine transporters, the critical influence of pharmacogenetics on metabolic activation, and the synergistic nature of their combined actions. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms underpinning tramadol's therapeutic effects and the experimental methodologies used to elucidate them.

Introduction: A Dual-Pronged Approach to Pain Relief

Tramadol's analgesic efficacy is not attributable to a single mechanism but rather to a dual mode of action that combines weak opioid receptor agonism with the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[1][2] This multifaceted approach distinguishes it from conventional opioid analgesics. The commercially available drug is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which possess distinct, yet complementary, pharmacological properties that work in concert to produce a synergistic analgesic effect.[3][4] Furthermore, the metabolic fate of tramadol, particularly its O-demethylation to O-desmethyltramadol (M1), is a critical determinant of its opioid activity.[5] Understanding the individual contributions of each stereoisomer and the M1 metabolite is paramount for a comprehensive grasp of tramadol's therapeutic and adverse effect profiles.

The Enantiomers: A Division of Labor

The two enantiomers of tramadol exhibit a remarkable division of labor, each targeting different components of the pain signaling pathway. This stereospecificity is the foundation of tramadol's unique dual-action mechanism.

-

(+)-Tramadol: The Serotonergic and Opioid Contributor (+)-Tramadol is the primary driver of the serotonergic effects of the racemic mixture. It demonstrates a higher affinity for and inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3] This enhancement of serotonergic neurotransmission contributes to the modulation of descending inhibitory pain pathways. Additionally, (+)-tramadol exhibits a greater affinity for the µ-opioid receptor compared to its (-)-counterpart, although this affinity is still considerably lower than that of its active metabolite, M1.[3]

-

(-)-Tramadol: The Noradrenergic Modulator In contrast, (-)-tramadol is a more potent inhibitor of norepinephrine reuptake, increasing the availability of norepinephrine in the synaptic cleft.[3] This noradrenergic activity also plays a crucial role in strengthening the descending inhibitory pain pathways.

This complementary action of the two enantiomers on monoamine reuptake is a key feature of tramadol's analgesic profile and is responsible for a significant portion of its pain-relieving effects, which are not fully reversible by the opioid antagonist naloxone.[6]

The Key Metabolite: O-Desmethyltramadol (M1) - The Opioid Powerhouse

The opioid-mediated analgesia of tramadol is largely dependent on its hepatic metabolism to O-desmethyltramadol (M1). This metabolic conversion is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[5]

The (+)-enantiomer of M1, in particular, is a potent agonist of the µ-opioid receptor, with an affinity that is several hundred times greater than that of the parent compound, (+)-tramadol.[5] This high affinity for the µ-opioid receptor makes (+)-M1 the principal contributor to the opioid-like analgesic effects of tramadol. The stereoselectivity of this interaction is profound, with (+)-M1 exhibiting significantly higher affinity than (-)-M1.[3]

The dependence on CYP2D6 for activation has significant clinical implications due to the genetic polymorphism of this enzyme. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to substantial interindividual variability in the formation of M1 and, consequently, in the analgesic response and susceptibility to opioid-related side effects.[5][7][8] Poor metabolizers may experience reduced analgesia, while ultrarapid metabolizers are at an increased risk of adverse effects due to rapid and extensive conversion of tramadol to the more potent M1.[5]

Synergy: The Whole is Greater than the Sum of its Parts

A defining characteristic of tramadol's analgesic efficacy is the synergistic interaction between its enantiomers.[3] The combination of serotonin reuptake inhibition by (+)-tramadol and norepinephrine reuptake inhibition by (-)-tramadol, coupled with the µ-opioid receptor agonism of (+)-M1, results in an overall analgesic effect that is greater than the additive effects of each component administered alone.[3][9] This synergy allows for effective pain relief with a lower overall opioid load, potentially leading to a more favorable side-effect profile compared to traditional opioids.

The interplay between the monoaminergic and opioid systems is complex. The increased synaptic concentrations of serotonin and norepinephrine can modulate opioid signaling, and conversely, opioid receptor activation can influence monoaminergic neurotransmission. This bidirectional communication likely underlies the synergistic analgesia observed with tramadol.

Figure 1. Synergistic interaction of tramadol enantiomers and M1 metabolite.

Quantitative Pharmacology: A Comparative Analysis

The distinct pharmacological profiles of tramadol's enantiomers and its M1 metabolite are quantitatively reflected in their binding affinities and functional potencies.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Receptors

| Compound | µ-Opioid Receptor | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| (+)-Tramadol | 15,700[3] | 870[3] | - |

| (-)-Tramadol | 28,800[3] | - | 1,080[3] |

| (+)-M1 | 153[3] | Inactive | - |

| (-)-M1 | 9,680[3] | Inactive | Active[10] |

| Morphine | 7.1[3] | - | - |

| Note: A lower Ki value indicates a higher binding affinity. |

Table 2: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)

| Compound | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) |

| Racemic Tramadol | ~300 | 5.1 - 6.3[1][6] | ~2701 (IV)[11] |

| (+)-M1 | ~55 | ~9[6] | - |

| Note: Pharmacokinetic parameters can vary significantly based on formulation, dosage, and individual patient factors such as CYP2D6 genotype.[12][13] |

Experimental Protocols for Characterization

The elucidation of the distinct roles of tramadol's enantiomers and metabolites relies on a suite of in vitro and in vivo assays. The following are representative protocols that form the bedrock of such investigations.

In Vitro Assays

This assay quantifies the affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Principle: Competitive binding between a radiolabeled µ-opioid receptor agonist (e.g., [³H]-DAMGO) and the unlabeled test compound (e.g., (+)-tramadol, (-)-tramadol, or M1) for the receptor.

Step-by-Step Methodology:

-

Receptor Preparation: Utilize cell membranes from cell lines stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-DAMGO (near its Kd, e.g., 0.5-1.0 nM), and varying concentrations of the test compound.

-

Controls:

-

Total Binding: Incubate membranes with only [³H]-DAMGO.

-

Non-specific Binding: Incubate membranes with [³H]-DAMGO in the presence of a high concentration of a non-labeled opioid antagonist (e.g., 10 µM naloxone).

-

-

Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Figure 2. Workflow for a mu-opioid receptor binding assay.

This assay determines the potency of a compound to inhibit the reuptake of serotonin or norepinephrine into synaptosomes.

Principle: Measurement of the inhibition of radiolabeled monoamine (e.g., [³H]-5-HT or [³H]-NE) uptake into isolated nerve terminals (synaptosomes).

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., rat cortex or striatum) in ice-cold sucrose buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (e.g., (+)-tramadol for SERT, (-)-tramadol for NET) at 37°C for a short period (e.g., 10-15 minutes).

-

Uptake Initiation: Add a fixed concentration of the radiolabeled monoamine ([³H]-5-HT or [³H]-NE) to initiate the uptake process.

-

Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes) to allow for uptake.

-

Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific monoamine uptake.

In Vivo Analgesic Assays

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Principle: A mouse or rat is placed on a heated surface, and the time taken to elicit a pain response (e.g., paw licking, jumping) is measured. Analgesics increase this response latency.

Step-by-Step Methodology:

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., tramadol enantiomer) or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction time.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. Determine the ED50 (the dose that produces a 50% analgesic effect).

This test is used to evaluate peripheral analgesic activity by quantifying the reduction in visceral pain-induced behaviors.

Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic stretching and writhing behavior in mice. Analgesics reduce the number of writhes.

Step-by-Step Methodology:

-

Animal Grouping: Divide mice into groups (e.g., vehicle control, positive control with a known analgesic, and test groups with different doses of the compound).

-

Drug Administration: Administer the test compound or vehicle.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer a 0.6-1.0% solution of acetic acid intraperitoneally.

-

Observation: Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 15-20 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the test groups compared to the vehicle control group. Calculate the ED50.

Figure 3. Logical flow of in vivo analgesic assays.

Conclusion

The analgesic efficacy of tramadol is a testament to the intricate and elegant nature of stereopharmacology. The distinct and complementary roles of its enantiomers, (+)-tramadol and (-)-tramadol, in modulating serotonergic and noradrenergic pathways, respectively, combined with the potent µ-opioid agonism of its active metabolite, (+)-M1, create a synergistic analgesic profile. This dual mechanism of action allows for effective pain management, potentially with an improved safety and tolerability profile compared to conventional opioids. For researchers and drug development professionals, a thorough understanding of the individual contributions of these stereoisomers and the impact of pharmacogenetics on tramadol's metabolism is essential for the rational design of novel analgesics and the optimization of pain therapy. The experimental protocols outlined in this guide provide a framework for the continued exploration of the complex pharmacology of tramadol and other chiral drugs.

References

- CYP2D6 genotype and its impact on tramadol pharmacokinetics.

- Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879–923.

- Raffa, R. B., Friderichs, E., Reimann, W., Shank, R. P., Codd, E. E., & Vaught, J. L. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. The Journal of Pharmacology and Experimental Therapeutics, 260(1), 275–285.

- Stamer, U. M., Stüber, F., Muders, T., & Musshoff, F. (2007). Concentrations of tramadol and O-desmethyltramadol enantiomers in different CYP2D6 genotypes. Clinical Pharmacology & Therapeutics, 82(1), 41–47.

- Driessen, B., Reimann, W., & Giertz, H. (1993). Effects of the central analgesic tramadol on the uptake and release of noradrenaline and dopamine in vitro. British Journal of Pharmacology, 108(3), 806–811.

- Frink, M. C., Hennies, H. H., Englberger, W., Haurand, M., & Wilffert, B. (1996). Influence of tramadol on neurotransmitter systems of the rat brain. Arzneimittel-Forschung, 46(11), 1029–1036.

- Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116–121.

- Kirchheiner, J., Keulen, J. T., Bauer, S., Roots, I., & Brockmöller, J. (2002). Effects of the CYP2D6 gene duplication on the pharmacokinetics and pharmacodynamics of tramadol. Journal of Clinical Psychopharmacology, 22(5), 534–542.

- Lehmann, K. A. (1994). Tramadol in acute pain. Pain, 59(2), 163–164.

- Scott, L. J., & Perry, C. M. (2000).

- Tallarida, R. J. (2001). Drug synergism: its detection and applications. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 865–872.

- Vaught, J. L., & Raffa, R. B. (1994). The combination of an opioid and a monoamine uptake inhibitor: role of stereoisomers. NIDA Research Monograph, 141, 138–151.

- Dayer, P., Desmeules, J., & Collart, L. (1997). [Pharmacology of tramadol]. Drugs, 53 Suppl 2, 18–24.

- Poulsen, L., Arendt-Nielsen, L., Brøsen, K., & Sindrup, S. H. (1996). The hypoalgesic effect of tramadol in relation to CYP2D6. Clinical Pharmacology & Therapeutics, 60(6), 636–644.

- Subedi, A., N-mar, A., & Gambaryan, S. (2019). Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6. Translational and Clinical Pharmacology, 27(2), 64–72.

Sources

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Population pharmacokinetic analysis of tramadol and O-desmethyltramadol with genetic polymorphism of CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.eur.nl [pure.eur.nl]

- 9. Synergistic analgesic effect of morphine and tramadol in non‑sensitized and morphine‑sensitized mice: an isobolographic study | Acta Neurobiologiae Experimentalis [ane.pl]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. Different Pharmacokinetics of Tramadol, O-Demethyltramadol and N-Demethyltramadol in Postoperative Surgical Patients From Those Observed in Medical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the Effect of CYP2D6 Genotypes on Tramadol and O-Desmethyltramadol Pharmacokinetic Profiles in a Korean Population Using Physiologically-Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyltramadol: A Comprehensive Technical Guide to Synthesis and Pharmacology for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Introduction

O-desmethyltramadol (O-DSMT), the principal active metabolite of the widely prescribed analgesic tramadol, has garnered significant attention within the scientific community. Unlike its parent compound, which exhibits a complex dual mechanism of action, O-DSMT's pharmacological effects are predominantly driven by its potent activity at the μ-opioid receptor. This characteristic positions tramadol as a prodrug, with its analgesic efficacy largely dependent on the metabolic conversion to O-DSMT by the cytochrome P450 enzyme CYP2D6.[1] The significant inter-individual variability in CYP2D6 activity highlights the clinical importance of understanding O-DSMT's distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the synthesis and pharmacological activity of O-DSMT, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Synthesis of O-Desmethyltramadol

The synthesis of O-desmethyltramadol can be approached through two primary strategies: the direct synthesis from precursor molecules or the demethylation of its parent compound, tramadol. The latter is often more practical for laboratory-scale preparations, given the commercial availability of tramadol.

Route 1: O-Demethylation of Tramadol

A robust and industrially scalable method for the synthesis of racemic O-DSMT involves the potassium hydroxide-mediated demethylation of tramadol in a high-boiling point solvent.[2]

Rationale: This process leverages a nucleophilic aromatic substitution reaction where the hydroxide ion attacks the methyl group of the methoxy ether on the aromatic ring of tramadol. The use of a high temperature is crucial to overcome the activation energy of this reaction. A phase-transfer catalyst can be employed to enhance the reaction rate and yield.

-

Reaction Setup: To a clean, dry flask equipped with a condenser and under a nitrogen atmosphere, add commercially available (1RS, 2RS)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (tramadol).

-

Reagent Addition: For every 125 g of tramadol, add 375 mL of ethylene glycol, 0.5 g of polyethylene glycol-400 (as a phase-transfer catalyst), and 175 g of potassium hydroxide.

-

Heating: Heat the reaction mixture under a nitrogen atmosphere, gradually raising the temperature to 195-200°C over 3-4 hours.

-

Reaction Maintenance: Maintain the reaction mixture at this temperature for 24 hours.

-

Work-up:

-

Cool the reaction mixture to approximately 50°C and dilute with water.

-

Extract the aqueous layer with toluene to remove any unreacted tramadol.

-

Acidify the aqueous layer to a pH of 4 using an appropriate acid (e.g., hydrochloric acid).

-

Extract the acidified aqueous layer with dichloromethane (2 x 500 mL).

-

-

Isolation and Purification:

-

Combine the dichloromethane extracts and concentrate under reduced pressure.

-

Dry the resulting residue at 75-80°C for 8 hours to yield crude O-desmethyltramadol.

-

Further purification can be achieved by converting the free base to a salt (e.g., hydrochloride or o-chlorobenzoate salt) and recrystallizing from a suitable solvent system (e.g., acetone).[2] To obtain the highly pure hydrochloride salt, the crude product can be dissolved in acetone and treated with o-chlorobenzoic acid. The resulting salt is then basified with ammonia and subsequently converted to the hydrochloride salt in acetone.[2]

-

Route 2: Synthesis from Cyclohexanone

An alternative synthetic pathway commences with cyclohexanone and involves a Mannich reaction followed by a Grignard reaction.[3]

Rationale: This multi-step synthesis builds the O-DSMT molecule from simpler precursors. The Mannich reaction introduces the dimethylaminomethyl side chain, and the subsequent Grignard reaction with a protected 3-hydroxyphenyl magnesium bromide derivative forms the core structure. A final deprotection step reveals the phenolic hydroxyl group.

Caption: Synthetic workflow from cyclohexanone to O-DSMT.

Enantioselective Separation of O-Desmethyltramadol

The distinct pharmacological profiles of the (+) and (-) enantiomers of O-DSMT necessitate their separation for detailed in vitro and in vivo studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[4][5]

-

Column: A chiral stationary phase is essential. Amylose tris-(3,5-dimethylphenylcarbamate) coated columns (e.g., Chiralpak AD) or cellulose-based columns (e.g., Lux Cellulose-4) have proven effective.[4][5]

-

Mobile Phase: A non-polar mobile phase is typically used. A mixture of n-hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine or triethylamine) is a common choice. An exemplary mobile phase composition is n-hexane:ethanol:diethylamine (97:3:0.1, v/v/v).[4]

-

Detection: UV detection at an appropriate wavelength (e.g., 270 nm) or fluorescence detection can be used.

-

Sample Preparation: The racemic O-DSMT is dissolved in the mobile phase or a compatible solvent prior to injection.

-

Separation: The sample is injected onto the chiral column, and the enantiomers are separated based on their differential interactions with the chiral stationary phase. The elution order of the enantiomers will depend on the specific column and mobile phase used.

Pharmacological Activity of O-Desmethyltramadol

O-DSMT's pharmacological profile is characterized by its potent opioid activity and its influence on monoamine reuptake, although to a lesser extent than tramadol.

Pharmacodynamics

The analgesic and other central nervous system effects of O-DSMT are primarily mediated through its interaction with the μ-opioid receptor.

O-DSMT is a significantly more potent μ-opioid receptor agonist than its parent compound, tramadol.[1] The binding affinity of the (+)-enantiomer of O-DSMT for the μ-opioid receptor is substantially higher than that of the (-)-enantiomer.[6]

| Compound/Enantiomer | Receptor Binding Affinity (Ki, nM) - μ-opioid receptor | Functional Activity |

| Tramadol | ~2100 | Weak agonist |

| (+)-O-Desmethyltramadol | ~2.1 | Potent agonist |

| (-)-O-Desmethyltramadol | ~247 | Weak agonist |

Table 1: Comparative Receptor Binding Affinities and Functional Activity. (Data compiled from various sources)

The (+)-enantiomer is primarily responsible for the opioid-like analgesic effects, while the (-)-enantiomer contributes to the inhibition of norepinephrine reuptake.[6] Unlike tramadol, both enantiomers of O-DSMT are largely inactive as serotonin reuptake inhibitors.

Caption: Dual mechanism of action of O-DSMT enantiomers.

Pharmacokinetics

The pharmacokinetic profile of O-DSMT is influenced by the metabolism of its parent drug, tramadol, and its own subsequent metabolic pathways.

O-DSMT is formed in the liver primarily through the O-demethylation of tramadol, a reaction catalyzed by the CYP2D6 enzyme.[1] Individuals with reduced CYP2D6 activity ("poor metabolizers") will produce less O-DSMT, potentially leading to reduced analgesic efficacy from tramadol.[1] Conversely, "ultra-rapid metabolizers" may be at an increased risk of opioid-related side effects due to higher concentrations of O-DSMT.[1]

O-DSMT itself is further metabolized, primarily through N-demethylation by CYP3A4 and CYP2B6 to form N,O-didesmethyltramadol, and also through glucuronidation.[7][8]

Accurate quantification of O-DSMT in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies and clinical monitoring. Several analytical methods have been developed and validated for this purpose.

-

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common technique. UV or fluorescence detection can be used, with the latter offering higher sensitivity.[4][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful method, often requiring derivatization of the analytes to increase their volatility.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and selectivity, allowing for the simultaneous quantification of tramadol and its metabolites at low concentrations.[6]

| Method | Sample Matrix | Typical Limit of Quantification (LOQ) | Key Advantages |

| HPLC-UV/Fluorescence | Plasma, Urine | 5-25 ng/mL | Readily available, cost-effective |

| GC-MS | Urine, Blood | 10-20 ng/mL | High resolving power, structural information |

| LC-MS/MS | Plasma, Blood, Urine | 0.1-1 ng/mL | High sensitivity and selectivity, high throughput |

Table 2: Comparison of Analytical Methods for O-DSMT Quantification. (Data compiled from various sources)

Conclusion

O-desmethyltramadol stands as a pharmacologically significant molecule, being the primary contributor to the analgesic effects of tramadol. A thorough understanding of its synthesis and pharmacology is paramount for researchers in pain management and drug development. The synthetic routes described, particularly the O-demethylation of tramadol, provide a practical means for obtaining this compound for research purposes. Furthermore, the elucidation of its potent μ-opioid receptor agonism, the distinct roles of its enantiomers, and its metabolic pathways offer a clear rationale for the observed clinical effects and variabilities associated with tramadol therapy. The analytical methodologies outlined are essential tools for further exploration of O-DSMT's pharmacokinetic and pharmacodynamic properties, paving the way for the development of novel analgesics with improved efficacy and safety profiles.

References

- Musshoff, F., et al. (2007). Enantiomeric Determination of Tramadol and O-Desmethyltramadol by Liquid Chromatography- Mass Spectrometry and Application to Postoperative Patient. Journal of Analytical Toxicology, 31(7), 383-389.

-

Taylor & Francis. (n.d.). O desmethyltramadol – Knowledge and References. Retrieved from [Link]

-

The enantiomer disposition of tramadol, O-desmethyltramadol,... - ResearchGate. (n.d.). Retrieved from [Link]

- Lee, J. W., et al. (2013). Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry.

- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.

- Ardabil, M. D., et al. (2006). Stereoselective pharmacokinetic analysis of tramadol and its main phase I metabolites in healthy subjects after intravenous and oral administration of racemic tramadol. Chirality, 18(4), 255-265.

- Afonso, C. M., et al. (2020). Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples. Molecules, 25(23), 5707.

- Kumar, A., & Singh, H. (2024). Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future. ACS Medicinal Chemistry Letters.

- Gherman, I., et al. (2019). Chiral separation of tramadol enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors and experimental design method optimization. Chemical Papers, 73(9), 2239-2248.

- Reddy, B. S., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Chemistry, 2(3), 1025.

- Crews, K. R., et al. (2013). PharmGKB summary: tramadol pathway. Pharmacogenetics and genomics, 23(11), 639.

- El-Gizawy, S. M., et al. (2013). Simultaneous Determination of Tramadol and O-Desmethyltramadol in Human Plasma Using HPLC–DAD.

- Kumar, A., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(10), 7174-7181.

- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. SciELO México.

- Long, H., et al. (2014). Intrinsic clearance rate of O-desmethyltramadol (M1) by glucuronide conjugation and phase I metabolism by feline, canine and common brush-tailed possum microsomes. Journal of veterinary pharmacology and therapeutics, 37(6), 547-554.

- Khan, I., et al. (2023). AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intrinsic clearance rate of O-desmethyltramadol (M1) by glucuronide conjugation and phase I metabolism by feline, canine and common brush-tailed possum microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Simultaneous determination of tramadol, O-desmethyltramadol and N-desmethyltramadol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of CYP2D6 Polymorphism on Tramadol Metabolism and Patient Response

Introduction

Tramadol is a widely prescribed centrally acting analgesic for moderate to moderately severe pain.[1][2] Its efficacy and safety are significantly influenced by its complex metabolic pathway, which is heavily dependent on the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] This guide provides a comprehensive technical overview of the critical role of CYP2D6 polymorphism in tramadol metabolism and the subsequent impact on patient response, offering insights for researchers, scientists, and drug development professionals.

The Dual-Action Mechanism of Tramadol

Tramadol's analgesic effect is unique, stemming from a dual mechanism of action.[4] It acts as a weak agonist of the μ-opioid receptor and also inhibits the reuptake of norepinephrine and serotonin.[1][2] The parent drug, tramadol, is a racemic mixture, with the (+)-enantiomer primarily responsible for serotonin reuptake inhibition and the (-)-enantiomer for norepinephrine reuptake inhibition.[6] Both enantiomers contribute to the overall analgesic effect.[6]

The Critical Role of CYP2D6 in Tramadol Bioactivation

The primary pathway for tramadol's potent analgesic activity is its metabolism to the active metabolite, O-desmethyltramadol (M1).[7][8][9] This conversion is predominantly catalyzed by the CYP2D6 enzyme.[3][9][10] The M1 metabolite exhibits a significantly higher affinity for the μ-opioid receptor, up to 300 times that of the parent compound, and is considered to be up to 6 times more potent in producing analgesia.[2][8][11][12] Therefore, the rate and extent of M1 formation are critical determinants of tramadol's efficacy.

While CYP2D6 is responsible for O-demethylation to the active M1 metabolite, other CYP450 enzymes, primarily CYP3A4 and CYP2B6, are involved in the N-demethylation of tramadol to the inactive metabolite, N-desmethyltramadol (M2).[3][9][10][13][14][15]

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic conversion of tramadol.

Caption: Metabolic pathway of tramadol.

The Genetic Basis of CYP2D6 Polymorphism

The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to significant inter-individual variability in enzyme activity.[3] These genetic variations result in different phenotypes, which are broadly categorized based on their metabolic capacity.

CYP2D6 Phenotype Classification

| Phenotype | Description | Resulting Enzyme Activity |

| Ultra-rapid Metabolizer (UM) | Individuals with multiple copies of functional CYP2D6 alleles. | Markedly increased |

| Normal Metabolizer (NM) | Individuals with two functional CYP2D6 alleles. | Normal |

| Intermediate Metabolizer (IM) | Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.[2] | Decreased |

| Poor Metabolizer (PM) | Individuals with two non-functional CYP2D6 alleles. | Absent or minimal |

The prevalence of these phenotypes varies among different ethnic populations. For instance, the UM phenotype is more common in individuals of North African descent, while the PM phenotype is more prevalent in Caucasians.

Clinical Consequences of CYP2D6 Phenotypes on Tramadol Response

The patient's CYP2D6 phenotype has profound implications for the clinical outcomes of tramadol therapy, affecting both efficacy and the risk of adverse drug reactions.

Poor Metabolizers (PMs)

-

Reduced Efficacy: PMs have little to no CYP2D6 enzyme function, leading to significantly reduced conversion of tramadol to its active M1 metabolite.[16] This can result in insufficient pain relief, potentially leading to treatment failure.[8][16] Studies have shown that PMs often require alternative analgesics.[16]

-

Pharmacokinetics: In PMs, the plasma concentrations of tramadol are approximately 20% higher, while M1 concentrations are 40% lower compared to normal metabolizers.[2][17]

Intermediate Metabolizers (IMs)

-

Variable Response: IMs exhibit reduced CYP2D6 activity, which can lead to diminished analgesic effects and a higher incidence of adverse events compared to extensive metabolizers.[5] The clinical response in this group can be variable and may necessitate dose adjustments or closer monitoring.

Normal Metabolizers (NMs)

-

Expected Response: NMs have normal CYP2D6 function and are most likely to experience the expected analgesic effects of tramadol with a standard risk of side effects.[2]

Ultra-rapid Metabolizers (UMs)

-

Increased Risk of Toxicity: UMs rapidly and extensively convert tramadol to M1, leading to higher-than-expected plasma concentrations of the active metabolite.[2][17] This significantly increases the risk of opioid-related toxicity, including life-threatening respiratory depression, even at standard doses.[1][2][8][17] There have been reports of near-fatal cardiotoxicity and respiratory depression in UM phenotypes.[8][18][19]

-

Adverse Effects: UMs are more likely to experience adverse effects such as nausea, dizziness, and constipation.[8]

The following diagram illustrates the relationship between CYP2D6 phenotype and clinical outcomes with tramadol.

Caption: Impact of CYP2D6 phenotype on tramadol response.

Genotyping for Personalized Tramadol Therapy

Given the significant impact of CYP2D6 polymorphism, genotyping can be a valuable tool to personalize tramadol therapy, optimizing efficacy and minimizing the risk of adverse events.

Methodologies for CYP2D6 Genotyping

A common and reliable method for CYP2D6 genotyping is Polymerase Chain Reaction (PCR) followed by allele-specific analysis.

Experimental Protocol: CYP2D6 Genotyping using PCR and TaqMan Allelic Discrimination

-

DNA Extraction: Genomic DNA is extracted from a patient's whole blood or saliva sample using a commercially available DNA extraction kit.

-

PCR Amplification: Specific regions of the CYP2D6 gene containing known polymorphic sites are amplified using PCR. Primers are designed to flank the target single nucleotide polymorphisms (SNPs) or other variations.

-

Allelic Discrimination: TaqMan assays are frequently used for allelic discrimination. This involves using two allele-specific probes, each labeled with a different fluorescent dye (e.g., FAM and VIC). The probes bind to their complementary DNA sequence during the PCR annealing step.

-

Real-Time PCR and Data Analysis: As the PCR progresses, the 5' nuclease activity of the DNA polymerase cleaves the probe, releasing the fluorescent dye and generating a signal. The real-time PCR instrument detects the fluorescence from each dye. The resulting data is plotted, and the allelic content of the sample is determined based on which fluorescent signal is detected.

-

Genotype and Phenotype Determination: The identified genotype is then translated into a predicted phenotype (PM, IM, NM, or UM) based on established allele functionality tables.[20]

Clinical Dosing Guidelines Based on Genotype

Several pharmacogenetic consortia have published guidelines for tramadol dosing based on CYP2D6 genotype.

Clinical Pharmacogenetics Implementation Consortium (CPIC) Recommendations [2][21][22]

| Phenotype | Recommendation |

| Ultra-rapid Metabolizer (UM) | Avoid tramadol due to the potential for toxicity. Consider a non-codeine opioid if opioid use is warranted.[2][21] |

| Normal Metabolizer (NM) | Use tramadol at the label-recommended age- or weight-specific dosing.[2] |

| Intermediate Metabolizer (IM) | Use tramadol at the label-recommended age- or weight-specific dosing. If there is no response and opioid use is warranted, consider a non-codeine opioid.[2] |

| Poor Metabolizer (PM) | Avoid tramadol due to the possibility of diminished analgesia. If opioid use is warranted, consider a non-codeine option.[2][17][21] |

Dutch Pharmacogenetics Working Group (DPWG) Recommendations [2][23][24]

| Phenotype | Recommendation |

| Ultra-rapid Metabolizer (UM) | Select an alternative drug (not codeine). If an alternative is not possible, use 40% of the standard dose and monitor for side effects.[23][24] |

| Intermediate Metabolizer (IM) | Be alert to reduced effectiveness. If ineffective, consider a dose increase or an alternative (not codeine).[23][24] |

| Poor Metabolizer (PM) | Be alert to reduced effectiveness. If ineffective, try a dose increase. If that fails, choose an alternative (not codeine).[23][24] |

Drug-Drug Interactions

The metabolism of tramadol can also be affected by co-administered drugs that inhibit or induce CYP2D6 or CYP3A4.

-

CYP2D6 Inhibitors: Drugs such as fluoxetine, paroxetine, and bupropion can inhibit CYP2D6, effectively "phenocopying" a poor metabolizer phenotype and reducing the analgesic effect of tramadol.[25]

-

CYP3A4 Inhibitors: Medications like ketoconazole and erythromycin can inhibit CYP3A4, potentially increasing tramadol concentrations and the risk of side effects.[26]

-

CYP3A4 Inducers: Drugs like carbamazepine and rifampin can induce CYP3A4, increasing the metabolism of tramadol and potentially reducing its efficacy.[3][25][27]

Conclusion and Future Directions

The pharmacogenetics of tramadol metabolism, particularly the role of CYP2D6 polymorphism, is a critical factor in determining patient response. A thorough understanding of a patient's CYP2D6 genotype can enable clinicians to make more informed prescribing decisions, leading to improved pain management and enhanced patient safety. The integration of pharmacogenetic testing into clinical practice holds the promise of personalized medicine, moving away from a "one-size-fits-all" approach to a more precise and effective therapeutic strategy. Further research is needed to fully elucidate the complex interplay of genetic and non-genetic factors that influence tramadol's pharmacokinetics and pharmacodynamics.

References

-

Desmetramadol. (2023, December 29). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Le, J. (2021, March 15). Optimizing Opioid Therapy Through Pharmacogenomics. Pharmacy Times. Retrieved January 12, 2026, from [Link]

-

Tramadol. (2024, January 8). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Gong, L., Stamer, U. M., Bertilsson, L., & Klein, T. E. (2014). PharmGKB summary: tramadol pathway. Pharmacogenetics and genomics, 24(7), 374–380. [Link]

-

Smith, H. S. (2009). Opioid metabolism. Mayo Clinic proceedings, 84(7), 613–624. [Link]

-

Subedi, A., Nayoan, B. J., & Tirtayasa, P. M. W. (2020). Some known metabolic pathways of tramadol. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tramadol Pharmacogenetics. (n.d.). Gene2Rx. Retrieved January 12, 2026, from [Link]

-

O desmethyltramadol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

-

What enzymes metabolize tramadol (ultram)? (2023, August 18). Dr.Oracle. Retrieved January 12, 2026, from [Link]

-

Helling, J., Damkier, P., Aaes-Jørgensen, T., & Brøsen, K. (2008). CYP2D6 polymorphism in relation to tramadol metabolism: a study of faroese patients. Therapeutic Drug Monitoring, 30(4), 497-501. [Link]

-

tramadol. (n.d.). ClinPGx. Retrieved January 12, 2026, from [Link]

-

Kahn, S. (n.d.). Overcoming Tramadol Resistance In CYP2D6 Poor Metabolizers. Grantome. Retrieved January 12, 2026, from [Link]

-

The Pharmacogenetics of Tramadol. (2013). PubMed. Retrieved January 12, 2026, from [Link]

-

Faria, J., Pinto, R., & Rego, F. (2021). Impact of CYP2D6 and CYP2B6 phenotypes on the response to tramadol in patients with acute post-surgical pain. Journal of personalized medicine, 11(12), 1269. [Link]

-

The Pharmacogenetics of Tramadol. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

-

M. T. (2014). CYP2D6 Polymorphisms and Response to Codeine and Tramadol. SciTechnol. Retrieved January 12, 2026, from [Link]

-

Dean, L. (2015). Tramadol Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Tramadol response. (n.d.). In NIH Genetic Testing Registry (GTR). National Center for Biotechnology Information (US). Retrieved January 12, 2026, from [Link]

-

Chen, Y., et al. (2024). Influence of cytochrome P450 2D610/10 genotype on the risk for tramadol associated adverse effects: a retrospective cohort study. Frontiers in Pharmacology. [Link]

-

Annotation of CPIC Guideline for tramadol and CYP2D6. (n.d.). ClinPGx. Retrieved January 12, 2026, from [Link]

-

Elkalioubie, A., Allorge, D., Robriquet, L., et al. (2011). Near-fatal tramadol cardiotoxicity in a CYP2D6 ultrarapid metabolizer. European Journal of Clinical Pharmacology, 67(8), 855-858. [Link]

-

Gan, S. H., et al. (2007). Impact of CYP2D6 genetic polymorphism on tramadol pharmacokinetics and pharmacodynamics. Molecular Diagnosis & Therapy, 11(3), 171-181. [Link]

-

Loriot, M. A., et al. (2024). Role of CYP2D6 polymorphisms in tramadol metabolism in a context of co-medications and overweight. Toxicology Letters, 389, 1-8. [Link]

-

Table 3. [The DPWG Recommendations for Tramadol Dosing based on CYP2D6 Phenotype (2017)]. (2017). In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

-

Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6, OPRM1, and COMT Genotypes and Select Opioid Therapy. (2021). Moodle@Units. [Link]

-

Near-fatal tramadol cardiotoxicity in a CYP2D6 ultrarapid metabolizer. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]

-

opioids. (n.d.). ClinPGx. Retrieved January 12, 2026, from [Link]

-

Tramadol Therapy and CYP2D6 Genotype. (2015). PubMed. Retrieved January 12, 2026, from [Link]

-

Tramadol Drug Interactions To Be Aware Of. (2023, May 6). Crossroads Treatment Centers. Retrieved January 12, 2026, from [Link]

-

Tramadol interactions to avoid. (2024, January 12). SingleCare. Retrieved January 12, 2026, from [Link]

-

The 12 Tramadol Interactions You'll Want to Avoid. (2022, August 2). GoodRx. Retrieved January 12, 2026, from [Link]

-

Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical pharmacokinetics, 43(13), 879–923. [Link]

-

Clinically significant drug-drug interactions between tramadol and CYP3A4 inhibitors: disproportionality analysis in VigiBase® and hypothesis on the underlying mechanism. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Haage, P., Kronstrand, R., Josefsson, M., & Calisto, S. (2018). Enantioselective pharmacokinetics of tramadol and its three main metabolites; impact of CYP2D6, CYP2B6, and CYP3A4 genotype. Pharmacology research & perspectives, 6(4), e00419. [Link]

Sources

- 1. gene2rx.com [gene2rx.com]

- 2. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacogenetics of Tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of CYP2D6 genetic polymorphism on tramadol pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tramadol - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. droracle.ai [droracle.ai]

- 10. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Tramadol Therapy and CYP2D6 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. Overcoming Tramadol Resistance In CYP2D6 Poor Metabolizers - Stuart Kahn [grantome.com]

- 17. Tramadol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 18. Near-fatal tramadol cardiotoxicity in a CYP2D6 ultrarapid metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CYP2D6 polymorphism in relation to tramadol metabolism: a study of faroese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

- 22. moodle2.units.it [moodle2.units.it]

- 23. Table 3. [The DPWG Recommendations for Tramadol Dosing based on CYP2D6 Phenotype (2017)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. ClinPGx [clinpgx.org]

- 25. The 12 Tramadol Interactions You'll Want to Avoid - GoodRx [goodrx.com]

- 26. Tramadol interactions to avoid | SingleCare [singlecare.com]

- 27. crossroadstreatmentcenters.com [crossroadstreatmentcenters.com]

An In-depth Technical Guide to Investigating the Neurotoxic Effects of Chronic Tramadol Exposure

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the neurotoxic sequelae of chronic tramadol administration. It is designed to offer not just procedural steps, but a deep understanding of the underlying mechanisms and the rationale behind experimental choices, ensuring scientific integrity and the generation of robust, reproducible data.

Introduction: The Duality of Tramadol and the Imperative for Neurotoxicity Assessment

Tramadol, a synthetic opioid analgesic, occupies a unique position in pain management due to its dual mechanism of action: weak agonism of the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1] While effective for moderate to severe pain, its widespread use and abuse have brought its neurotoxic potential into sharp focus.[2] Chronic exposure is linked to a spectrum of neurological and cognitive impairments, including memory deficits and an increased risk of seizures.[3][4] Understanding the molecular and cellular underpinnings of this neurotoxicity is paramount for developing safer therapeutic strategies and for public health.

This guide will dissect the core mechanisms of tramadol-induced neurotoxicity and provide detailed, field-proven methodologies to investigate these effects in a preclinical setting.

Core Mechanisms of Tramadol-Induced Neurotoxicity

Chronic tramadol exposure incites a cascade of deleterious events within the central nervous system, primarily revolving around three interconnected pillars: oxidative stress, neuroinflammation, and apoptosis.

Oxidative Stress: The Imbalance of Redox Homeostasis

Tramadol metabolism can lead to an overproduction of reactive oxygen species (ROS), overwhelming the brain's antioxidant defense systems.[5] This results in significant oxidative damage to lipids, proteins, and DNA.

Key markers of oxidative stress in the context of tramadol neurotoxicity include:

-

Increased Lipid Peroxidation: Measured by elevated levels of malondialdehyde (MDA).[6][7]

-

Depleted Antioxidant Enzymes: Reduced activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[5][8]

Neuroinflammation: The Brain's Double-Edged Sword

Oxidative stress often triggers a neuroinflammatory response characterized by the activation of microglia and astrocytes.[9] While initially a protective mechanism, chronic activation leads to the sustained release of pro-inflammatory cytokines, exacerbating neuronal damage. A key player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which is activated by tramadol exposure and upregulates the expression of inflammatory mediators.[10][11]

Apoptosis: The Programmed Demise of Neurons

The culmination of oxidative stress and chronic neuroinflammation is often the initiation of apoptotic pathways, leading to programmed cell death.[12] Chronic tramadol exposure has been shown to alter the balance of pro- and anti-apoptotic proteins. Specifically, it leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[8][12][13] This imbalance ultimately activates executioner caspases, like caspase-3, which dismantle the cell.[12][14]

Key Signaling Pathways Implicated in Tramadol Neurotoxicity

Several signaling pathways are dysregulated during chronic tramadol exposure. The PI3K/Akt/mTOR pathway , a critical regulator of cell survival and proliferation, has been shown to be modulated by tramadol, influencing downstream inflammatory and apoptotic cascades.[15][16]

Below is a diagram illustrating the interplay of these core mechanisms.

Step-by-Step Protocol:

-

Apparatus: A circular pool (1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.

-

Acquisition Phase (Days 1-4):

-

Rats are subjected to four trials per day for four consecutive days.

-

For each trial, the rat is gently placed into the water at one of four randomly selected starting positions.

-

The rat is allowed to swim freely for 60 seconds to find the hidden platform.

-

If the rat fails to find the platform within 60 seconds, it is gently guided to it.

-

The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (Day 5):

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Histological and Immunohistochemical Analyses

At the end of the experimental period, animals are euthanized, and brain tissues are collected for histological and immunohistochemical staining to visualize neuronal damage, inflammation, and apoptosis.

Tissue Preparation:

-

Anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). [17]2. Dissect the brain and post-fix in 4% PFA overnight at 4°C. [17]3. Cryoprotect the brain by immersing it in a series of sucrose solutions (10%, 20%, and 30%). [18]4. Section the brain into 20-30 µm thick coronal sections using a cryostat.

Nissl Staining for Neuronal Damage Assessment:

This classic staining method is used to visualize Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal morphology and density. [19][20][21][22] Step-by-Step Protocol:

-

Mount brain sections on gelatin-coated slides. [21]2. Rehydrate the sections through a series of ethanol solutions (100%, 95%, 70%) and then in distilled water. [20]3. Stain in 0.1% Cresyl Violet solution for 5-10 minutes. [21]4. Rinse briefly in distilled water. [21]5. Differentiate in 95% ethanol. [21]6. Dehydrate through 100% ethanol and clear in xylene. [21]7. Coverslip with a mounting medium. [21] Immunohistochemistry for Neuroinflammation and Apoptosis:

This technique uses antibodies to detect specific proteins in the tissue, providing insights into cellular processes. [5][18][23] Step-by-Step Protocol:

-

Antigen Retrieval: For paraffin-embedded tissues, perform heat-mediated antigen retrieval in citrate buffer. [23]2. Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding. [18]3. Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-active Caspase-3 for apoptosis) overnight at 4°C. [18]4. Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature. [18]5. Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Coverslip with an anti-fade mounting medium.

TUNEL Assay for Apoptosis Detection:

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a sensitive method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. [24][25][26][27] Step-by-Step Protocol:

-

Permeabilization: Incubate fixed and washed tissue sections with Proteinase K to allow enzyme access to the nucleus. [24][27]2. TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs in a humidified chamber at 37°C. [25][27]3. Detection: If using a fluorescent label, the signal can be directly visualized. For biotin-labeled dUTPs, a streptavidin-conjugated fluorophore is used for detection. [24]4. Counterstaining and Mounting: Counterstain with DAPI and mount as described for immunohistochemistry.

Biochemical Assays

Biochemical assays on brain homogenates provide quantitative data on oxidative stress and apoptosis.

Preparation of Brain Homogenate:

-

Homogenize dissected brain tissue (e.g., hippocampus or cerebral cortex) in a cold lysis buffer. [28]2. Centrifuge the homogenate and collect the supernatant for analysis. [28] Quantification of Oxidative Stress Markers:

-

Lipid Peroxidation (MDA Assay): The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels. [6][29]The principle involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically. [6]* Superoxide Dismutase (SOD) Activity: SOD activity can be measured using commercially available kits that are typically based on the inhibition of a chromogenic reaction by SOD.

-

Glutathione (GSH) Content: GSH levels can be quantified using various methods, including HPLC or colorimetric assays based on the reaction of GSH with Ellman's reagent. [30] Caspase-3 Activity Assay:

Caspase-3 activity, a key indicator of apoptosis, can be measured using a colorimetric or fluorometric assay. [2][28][31][32][33]These assays utilize a specific peptide substrate for caspase-3 that is conjugated to a chromophore or fluorophore. [32][33]Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified. [32][33]

Data Presentation and Interpretation

Quantitative data from behavioral tests and biochemical assays should be presented in clearly structured tables for easy comparison between control and tramadol-treated groups. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed differences.

Table 1: Summary of Expected Outcomes in Chronic Tramadol Exposure Model

| Parameter | Expected Outcome in Tramadol Group | Method of Assessment |

| Cognitive Function | Increased escape latency and path length; Decreased time in target quadrant | Morris Water Maze |

| Neuronal Damage | Decreased neuronal density, pyknotic nuclei | Nissl Staining |

| Neuroinflammation | Increased Iba1 and GFAP immunoreactivity | Immunohistochemistry |

| Apoptosis | Increased number of TUNEL-positive cells; Increased active Caspase-3 immunoreactivity | TUNEL Assay, Immunohistochemistry |

| Lipid Peroxidation | Increased MDA levels | TBARS Assay |

| Antioxidant Status | Decreased SOD activity and GSH levels | Biochemical Assays |

| Apoptotic Markers | Increased Caspase-3 activity | Caspase-3 Activity Assay |

Conclusion

Investigating the neurotoxic effects of chronic tramadol exposure requires a rigorous and multi-pronged experimental approach. By combining behavioral, histological, and biochemical methodologies as outlined in this guide, researchers can gain a comprehensive understanding of the molecular and cellular damage induced by this widely used analgesic. Such insights are crucial for the development of safer pain management strategies and for mitigating the public health risks associated with tramadol abuse.

References

-

Neuroprotective potential of trimetazidine against tramadol-induced neurotoxicity: role of PI3K/Akt/mTOR signaling pathways. Taylor & Francis. (URL: [Link])

-

Neuroprotective potential of trimetazidine against tramadol-induced neurotoxicity: role of PI3K/Akt/mTOR signaling pathways. PubMed. (URL: [Link])

-

Chronic exposure to the opioid tramadol induces oxidative damage, inflammation and apoptosis, and alters cerebral monoamine neurotransmitters in rats. PubMed. (URL: [Link])

-

Cognitive Impairment and Tramadol Dependence. PubMed. (URL: [Link])

-

Effect of tramadol on apoptosis and synaptogenesis in hippocampal neurons: The possible role of µ‐opioid receptor. ResearchGate. (URL: [Link])

-

Neuroprotective potential of trimetazidine against tramadol-induced neurotoxicity: role of PI3K/Akt/mTOR signaling pathways. Taylor & Francis Online. (URL: [Link])

-

Molecular and histological changes in cerebral cortex and lung tissues under the effect of tramadol treatment. PubMed. (URL: [Link])

-

Does Tramadol Exposure Have Unfavorable Effects on Hippocampus? A Review Study. Karger. (URL: [Link])

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. (URL: [Link])

-

Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice. PMC - NIH. (URL: [Link])

-

Increased brain and serum nuclear factor kappa-B levels by cannabis and tramadol. National Research Centre. (URL: [Link])

-

TUNEL assay – Knowledge and References. Taylor & Francis. (URL: [Link])

-

Expression of p53 and Bcl-2 in control, tramadol, and physical... ResearchGate. (URL: [Link])

-

Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections. JoVE. (URL: [Link])

-

Tramadol: a Potential Neurotoxic Agent Affecting Prefrontal Cortices in Adult Male Rats and PC-12 Cell Line. PubMed. (URL: [Link])

-

Tramadol-Induced Organ Toxicity via Oxidative Stress: A Review Study. SID. (URL: [Link])

-

A simple immunohistochemical method for detecting microglia in rat brain. TheGMS. (URL: [Link])

-

Tramadol causes apoptosis in the cerebrum of rats. p53 gene (A) and... ResearchGate. (URL: [Link])

-

Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine. PMC - PubMed Central. (URL: [Link])

-

Quantification of malondialdehyde (MDA), glutathione (GSH), superoxide... ResearchGate. (URL: [Link])

-

Nissl Staining Method and Protocol on Paraffin Sections. IHC WORLD. (URL: [Link])

-

Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord. IHC WORLD. (URL: [Link])

-

PATHOLOGY CORE - Special Stain Protocol: Nissl Stain. CHOP Research Institute. (URL: [Link])

-

Neuroprotective potential of trimetazidine against tramadol-induced neurotoxicity: Role of pi3k/akt/mtor signaling pathways. SID. (URL: [Link])

-

Caspase Protocols in Mice. PMC - PubMed Central - NIH. (URL: [Link])

-

Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia. Journal of Neuroscience. (URL: [Link])

-

Caspase 3 Activity Assay Kit. MP Biomedicals. (URL: [Link])

-

Caspase 3/7 Activity. Protocols.io. (URL: [Link])

-

Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. JoVE. (URL: [Link])

-

Nissl staining - Histological methods for CNS. Tokyo Metropolitan Institute of Medical Science. (URL: [Link])

-

Caspase-3 activity assay. Creative Diagnostics. (URL: [Link])

-

Tramadol - about, usage, side effects and alternatives. healthdirect. (URL: [Link])

-

What are the side effects of tramadol? An overview. Medical News Today. (URL: [Link])

-

Histological and immunohistochemical study on the effect of tramadol abuse on cerebral cortex and hippocampus in male albino rabbits. Africa Research Connect. (URL: [Link])

-

Video: The TUNEL Assay. JoVE. (URL: [Link])

-

Immunohistochemistry with Rodent Brain Sections. Protocols.io. (URL: [Link])

-

Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System. MDPI. (URL: [Link])

-